LY2334737 - 892128-60-8

LY2334737

Catalog Number: EVT-275028
CAS Number: 892128-60-8
Molecular Formula: C17H25F2N3O5
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2334737 has been used in trials studying the treatment of Solid Tumor, Metastatic Tumor, and Malignant Solid Tumor.
Gemcitabine Prodrug LY2334737 is an orally available valproic acid prodrug of gemcitabine, a broad-spectrum antimetabolite and deoxycytidine analogue with antineoplastic activity. Upon administration, gemcitabine prodrug LY2334737 is hydrolyzed by carboxylesterase 2 (CES2) and releases gemcitabine systemically over a period of time consistent with formation rate-limited kinetics. In turn, gemcitabine is converted into the active metabolites difluorodeoxycytidine diphosphate and triphosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA replication; dFdCTP is incorporated into DNA, resulting in premature termination of DNA replication and eventually the induction of apoptosis. Compared to gemcitabine, this prodrug is able to avoid hydrolysis in enterocytes and the portal circulation thus avoiding first pass metabolism and increasing systemic gemcitabine availability. In addition, the slow release of gemcitabine may enhance efficacy while lowering toxicity. CES2, a serine ester hydrolase, is expressed in certain tumors which may allow for increased conversion of gemcitabine at the tumor site thus increases cytotoxicity.
Source and Classification

LY2334737 is classified as a prodrug, specifically designed to improve the pharmacokinetic profile of gemcitabine. It is synthesized and developed by Eli Lilly and Company, primarily for use in treating various solid tumors, including pancreatic cancer and non-small cell lung cancer. The compound has been evaluated in clinical trials to assess its safety, efficacy, and optimal dosing strategies .

Synthesis Analysis

The synthesis of LY2334737 involves several key steps:

  1. Starting Materials: The synthesis begins with gemcitabine, which is reacted with valproic acid derivatives.
  2. Reagents: Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between gemcitabine and valproic acid .
  3. Procedure: The reaction typically occurs in a solvent such as dimethylformamide at elevated temperatures (around 55 °C), followed by purification steps using column chromatography to isolate LY2334737 with high purity (>95%) .

The final product is characterized by its stability and ability to release gemcitabine upon hydrolysis, primarily mediated by enzymes such as carboxylesterase 2 present in human tissues .

Molecular Structure Analysis

The molecular structure of LY2334737 can be described as follows:

  • Chemical Formula: C15_{15}H20_{20}F2_{2}N3_{3}O4_{4}
  • Molecular Weight: Approximately 351.34 g/mol
  • Structural Features: LY2334737 consists of a gemcitabine backbone linked through an amide bond to a valproic acid moiety. This structural modification enhances its lipophilicity compared to gemcitabine alone, facilitating better absorption when taken orally .
Chemical Reactions Analysis

Upon administration, LY2334737 undergoes hydrolysis, primarily catalyzed by carboxylesterase enzymes:

  1. Hydrolysis Reaction: The amide bond between gemcitabine and valproic acid is cleaved, resulting in the release of gemcitabine and valproic acid.
    LY2334737CESGemcitabine+Valproic Acid\text{LY2334737}\xrightarrow{\text{CES}}\text{Gemcitabine}+\text{Valproic Acid}
  2. Kinetics: The hydrolysis is characterized by first-order kinetics, indicating that the rate of reaction depends on the concentration of LY2334737 .
  3. Analytical Techniques: High-performance liquid chromatography (HPLC) is commonly used to monitor the conversion of LY2334737 into its active form, measuring retention times for both LY2334737 and its metabolites during the reaction process .
Mechanism of Action

The mechanism of action for LY2334737 involves several steps:

  1. Conversion to Gemcitabine: After oral administration, LY2334737 is converted into gemcitabine via hydrolysis.
  2. Cellular Uptake: Gemcitabine enters cancer cells through nucleoside transporters.
  3. Inhibition of DNA Synthesis: Once inside the cell, gemcitabine is phosphorylated to its active triphosphate form, which incorporates into DNA during replication, leading to chain termination and subsequent apoptosis in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Stability: Maintains stability across a range of pH levels but should be stored under controlled conditions to prevent degradation.

Relevant Data

  • The compound exhibits linear pharmacokinetics with a maximum tolerated dose established during clinical trials at 40 mg/day .
Applications

LY2334737 has significant applications in oncology:

  • Cancer Treatment: It is primarily investigated for its efficacy against solid tumors such as pancreatic cancer and non-small cell lung cancer.
  • Clinical Trials: Phase I studies have demonstrated promising results regarding its safety profile and potential antitumor activity when administered alone or in combination with other therapies like erlotinib .
  • Metronomic Dosing Strategies: Research indicates that low-dose metronomic administration can enhance therapeutic effects while minimizing toxicity, making it a candidate for prolonged treatment regimens .
Mechanisms of Action and Molecular Pathways

Prodrug Activation and Systemic Release of Gemcitabine

LY2334737 is an orally bioavailable prodrug of gemcitabine, designed as a valproic acid ester conjugate. Its activation relies on carboxylesterase 2 (CES2), which hydrolyzes the ester bond to release gemcitabine systemically. This bypasses first-pass metabolism in enterocytes and the portal circulation, significantly enhancing systemic gemcitabine availability compared to intravenous gemcitabine [2] [8]. The hydrolysis occurs gradually, resulting in formation rate-limited kinetics that sustain gemcitabine exposure over time, potentially reducing peak-related toxicity while maintaining efficacy [8] [6].

CES2 expression in tumors enables localized activation, increasing intratumoral gemcitabine concentrations. In vitro studies confirm that CES2-transfected cancer cells exhibit heightened sensitivity to LY2334737, with cytotoxicity directly correlated with CES2 levels [2]. This tumor-selective activation is a key advantage for targeted therapy.

Table 1: Key Activation Parameters of LY2334737

ParameterDetailSignificance
Activating EnzymeCarboxylesterase 2 (CES2)Tumor-localized hydrolysis
Primary MetaboliteGemcitabineDirect cytotoxic agent
Activation KineticsFormation rate-limitedSustained systemic exposure
Bioavailability AdvantageAvoids first-pass metabolismHigher gemcitabine availability vs. IV route

Antitumor Mechanisms Independent of Antiangiogenic Effects

Unlike traditional metronomic chemotherapies, LY2334737 exerts antitumor effects without suppressing systemic angiogenesis. Preclinical studies show that daily low-dose (6 mg/kg) oral administration inhibits tumor growth in ovarian (SKOV3-13) and breast cancer (LM2-4) xenografts. However, it does not reduce circulating endothelial progenitor cells (CEPs), a hallmark of antiangiogenic activity [3].

This suggests alternative mechanisms dominate:

  • Direct cytotoxicity via gemcitabine metabolites (dFdCDP/dFdCTP) that inhibit DNA synthesis.
  • Prolonged tumor suppression due to sustained gemcitabine release, enabling continuous exposure to sublethal DNA damage [3] [6].

Table 2: Antitumor Efficacy in Preclinical Models

Tumor ModelDosing RegimenKey Outcome
Ovarian (SKOV3-13)6 mg/kg/day × 21 daysSignificant tumor growth inhibition
Breast (LM2-4)Metronomic oral dosingDelayed progression without CEP suppression

Role in Modulating Tumor Blood Flow and Vascular Dynamics

Paradoxically, metronomic LY2334737 administration increases tumor blood flow in LM2-4 xenografts. Contrast-enhanced micro-ultrasound imaging revealed enhanced vascular perfusion, correlating with elevated tumor bioluminescence signals. This hyperperfusion state may:

  • Improve drug delivery to hypoxic regions.
  • Alter tumor microenvironment dynamics, potentially reducing hypoxia-driven aggressiveness [3].

Notably, this contrasts with antiangiogenic drugs that reduce perfusion. The mechanism remains under investigation but may involve vasoactive mediator release or vascular normalization.

Impact on Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

While direct evidence for LY2334737 is limited, gemcitabine inhibits HIF-1α accumulation in hypoxic tumor cells. HIF-1α, a master regulator of hypoxia adaptation, promotes angiogenesis (via VEGF), metastasis, and chemoresistance. Gemcitabine’s active metabolite dFdCTP disrupts HIF-1α translation by:

  • Ribonucleotide reductase inhibition, depleting dNTP pools for HIF-1α mRNA synthesis.
  • mTOR pathway suppression, reducing HIF-1α protein synthesis [7] [9] [10].

Fig. 1: HIF-1α Inhibition by Gemcitabine Metabolites

Hypoxia → HIF-1α Stabilization → VEGF/Angiogenesis  ↓  dFdCTP from LY2334737  ↓  Depleted dNTPs + mTOR inhibition → HIF-1α suppression  

This suggests LY2334737 could indirectly target hypoxia-driven resistance, though validation studies are needed.

Immune Modulation Potential in Preclinical Models

Emerging data indicate metronomic gemcitabine schedules (enabled by LY2334737’s sustained release) may stimulate antitumor immunity:

  • Reduction of myeloid-derived suppressor cells (MDSCs) in tumor microenvironments.
  • Enhanced T-cell activation through antigen-presenting cell maturation [3] [6].

In combination with checkpoint inhibitors, metronomic gemcitabine synergistically improves tumor control in murine models, suggesting LY2334737 could potentiate immunotherapy.

Properties

CAS Number

892128-60-8

Product Name

LY2334737

IUPAC Name

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide

Molecular Formula

C17H25F2N3O5

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C17H25F2N3O5/c1-3-5-10(6-4-2)14(25)20-12-7-8-22(16(26)21-12)15-17(18,19)13(24)11(9-23)27-15/h7-8,10-11,13,15,23-24H,3-6,9H2,1-2H3,(H,20,21,25,26)/t11-,13-,15-/m1/s1

InChI Key

MEOYFIHNRBNEPI-UXIGCNINSA-N

SMILES

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2334737; LY 2334737; LY-2334737; gemcitabine prodrug

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F

Isomeric SMILES

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.